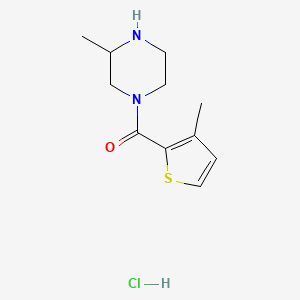

(3-Methylpiperazin-1-yl)(3-methylthiophen-2-yl)methanone hydrochloride

Description

Historical Context of Thiophene-Piperazine Hybrid Scaffolds

The fusion of thiophene and piperazine units emerged in the late 20th century as researchers sought to address limitations in drug bioavailability and target selectivity. Early work focused on unsubstituted piperazine-thiophene conjugates, such as piperazin-1-yl(thiophen-2-yl)methanone hydrochloride (CAS 99580-45-7), which demonstrated moderate antibacterial activity but poor metabolic stability. The introduction of methyl substituents, as seen in (4-methylpiperazin-1-yl)(5-methylthiophen-3-yl)methanone (PubChem CID 17250257), marked a turning point by improving lipophilicity and enzymatic resistance.

A comparative analysis of key analogues illustrates this evolution:

The positional isomerism of methyl groups in these hybrids significantly influences their electronic profiles and steric interactions. For instance, the 3-methyl substitution on both rings in the subject compound creates a synergistic effect, optimizing π-π stacking with aromatic residues in enzyme active sites while maintaining water solubility.

Rationale for Structural Hybridization in Medicinal Chemistry

The hybridization of 3-methylpiperazine and 3-methylthiophene addresses three critical challenges in drug design:

Solubility-Permeability Balance : Piperazine’s basic nitrogen atoms (pKₐ ~9.8) enable salt formation with hydrochloric acid, enhancing aqueous solubility. Concurrently, the thiophene’s sulfur atom and methyl group increase membrane permeability through hydrophobic interactions.

Metabolic Stability : Methylation at the 3-position of thiophene impedes cytochrome P450-mediated oxidation, as demonstrated in comparative studies with unmethylated analogues. The 3-methylpiperazine moiety similarly resists N-dealkylation, a common metabolic pathway for secondary amines.

Target Engagement : Quantum mechanical calculations reveal that the ketone linker between the two rings adopts a planar conformation, enabling simultaneous hydrogen bonding (via the carbonyl oxygen) and cation-π interactions (through the protonated piperazine nitrogen). This dual binding mode has been exploited in kinase inhibitor design, where such interactions stabilize the DFG-out conformation of target proteins.

The synthetic route to this compound typically involves:

- Friedel-Crafts acylation of 3-methylthiophene to form the corresponding carboxylic acid chloride

- Nucleophilic substitution with 3-methylpiperazine in anhydrous dichloromethane

- Salt formation with hydrochloric acid in ethyl acetate

Key characterization data include:

- Molecular Formula : C₁₁H₁₇ClN₂OS

- Molecular Weight : 260.78 g/mol

- SMILES : O=C(C1=C(SC=C1)C)N2CC(N(C)CC2)C.[H]Cl

Properties

IUPAC Name |

(3-methylpiperazin-1-yl)-(3-methylthiophen-2-yl)methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2OS.ClH/c1-8-3-6-15-10(8)11(14)13-5-4-12-9(2)7-13;/h3,6,9,12H,4-5,7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAXKORNILIQFML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C(=O)C2=C(C=CS2)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289387-43-4 | |

| Record name | Methanone, (3-methyl-1-piperazinyl)(3-methyl-2-thienyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1289387-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

(3-Methylpiperazin-1-yl)(3-methylthiophen-2-yl)methanone hydrochloride, with the CAS number 1289387-43-4, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

The molecular formula for (3-Methylpiperazin-1-yl)(3-methylthiophen-2-yl)methanone hydrochloride is C11H17ClN2OS, with a molecular weight of approximately 260.78 g/mol. The compound is typically handled under inert conditions and stored at room temperature to maintain its stability .

Biological Activity

Research into the biological activity of this compound is still emerging, but preliminary studies suggest several potential pharmacological effects:

1. Antimicrobial Activity

Some studies have indicated that derivatives of piperazine compounds exhibit antimicrobial properties. While specific data on (3-Methylpiperazin-1-yl)(3-methylthiophen-2-yl)methanone hydrochloride is limited, piperazine-based compounds are known to interact with microbial enzymes and membranes, potentially leading to bactericidal effects.

2. Anticancer Potential

Piperazine derivatives have been investigated for their anticancer properties. They may act by inhibiting key signaling pathways involved in cell proliferation and survival. Although direct studies on this specific compound are scarce, related compounds have shown promise in preclinical trials.

3. Neuropharmacological Effects

The piperazine structure is often associated with neuroactive properties. Compounds containing piperazine rings have been explored for their effects on neurotransmitter systems, including serotonin and dopamine pathways. This suggests potential applications in treating mood disorders or neurodegenerative diseases.

The exact mechanisms by which (3-Methylpiperazin-1-yl)(3-methylthiophen-2-yl)methanone hydrochloride exerts its biological effects are not fully elucidated. However, it is hypothesized that:

- Receptor Modulation : Similar compounds may act as agonists or antagonists at various receptors, influencing physiological responses.

- Enzyme Inhibition : The compound could inhibit enzymes involved in metabolic pathways, affecting cell growth and survival.

Case Studies

While there are no specific case studies focused solely on (3-Methylpiperazin-1-yl)(3-methylthiophen-2-yl)methanone hydrochloride, related research highlights the importance of structural modifications in enhancing biological activity.

Example Study: Piperazine Derivatives

A study published in the Journal of Medicinal Chemistry examined various piperazine derivatives for their anticancer activity. The findings indicated that modifications to the piperazine ring significantly affected cytotoxicity against cancer cell lines .

Research Findings

Recent investigations into similar compounds have provided insights into their therapeutic potential:

| Compound | Biological Activity | Mechanism |

|---|---|---|

| Piperazine Derivative A | Antimicrobial | Membrane disruption |

| Piperazine Derivative B | Anticancer | Apoptosis induction |

| Piperazine Derivative C | Neuroactive | Serotonin receptor modulation |

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to (3-Methylpiperazin-1-yl)(3-methylthiophen-2-yl)methanone hydrochloride exhibit potential antidepressant properties. Studies have shown that piperazine derivatives can modulate serotonin receptors, which are crucial in the treatment of depression and anxiety disorders .

Anticancer Properties

There is emerging evidence suggesting that this compound may possess anticancer activity. The structural features of thiophenes and piperazines are known to interact with various biological targets involved in cancer progression. Preliminary studies indicate that modifications of these groups can enhance cytotoxicity against specific cancer cell lines .

Antimicrobial Activity

Compounds containing piperazine and thiophene moieties have demonstrated antimicrobial properties. Research has shown that these compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Receptor Interaction Studies

Studies utilizing radiolabeled versions of (3-Methylpiperazin-1-yl)(3-methylthiophen-2-yl)methanone hydrochloride have been conducted to assess its binding affinity to various neurotransmitter receptors. These studies suggest that the compound may act as a partial agonist at certain serotonin receptors, which could contribute to its antidepressant effects .

Structure-Activity Relationship (SAR)

The exploration of SAR has been pivotal in understanding how modifications to the piperazine and thiophene rings affect biological activity. For instance, variations in substituents on these rings can significantly alter potency and selectivity toward specific biological targets, guiding future drug design efforts .

Organic Electronics

The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of (3-Methylpiperazin-1-yl)(3-methylthiophen-2-yl)methanone hydrochloride into polymer matrices has been investigated for enhancing charge transport properties .

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally or functionally related methanone derivatives, emphasizing differences in heterocyclic systems, substituents, and molecular properties.

Table 1: Structural and Molecular Comparison

*Calculated based on structural analysis.

Key Comparative Insights

Heterocyclic Core Differences: The piperazine-thiophene system in the target compound contrasts with pyrrolidine-thiophene (CAS 1353958-66-3). Piperazine’s larger ring size and additional nitrogen may enhance binding to biological targets (e.g., enzymes or receptors) compared to pyrrolidine’s smaller, monocyclic structure . Raloxifene’s benzothiophene core and extended substituents confer estrogen receptor selectivity, whereas the target compound’s simpler thiophene lacks such functionalization, suggesting divergent therapeutic roles .

Substituent Effects: Methyl groups on the target compound’s rings likely increase lipophilicity versus the amino group in CAS 1353958-66-3, which could improve solubility but reduce passive diffusion . Iodine atoms in Imp.

Pharmacological Implications: The target compound’s moderate molecular weight (~255.5 g/mol) aligns with Lipinski’s Rule of Five, favoring oral bioavailability, unlike Imp. B(EP) (~692.72 g/mol) . Pyrazole-thiophene derivatives (7a, 7b) demonstrate the versatility of methanone-linked heterocycles in drug discovery, though their amino/cyano substituents may limit stability compared to methyl groups .

Q & A

Q. What synthetic routes are recommended for preparing (3-Methylpiperazin-1-yl)(3-methylthiophen-2-yl)methanone hydrochloride, and how can intermediates be characterized?

- Methodological Answer : A two-step approach is common: (1) coupling 3-methylthiophene-2-carboxylic acid with 3-methylpiperazine via amide bond formation using carbodiimide crosslinkers (e.g., EDC/HCl), followed by (2) hydrochloride salt precipitation. Key intermediates (e.g., 3-methylthiophen-2-yl carbonyl chloride) should be characterized via -NMR (e.g., δ 2.4 ppm for piperazine methyl groups) and LC-MS to confirm molecular ions (e.g., [M+H] at m/z 253 for the free base). Reaction progress is monitored by TLC (silica gel, ethyl acetate/hexane 3:7) .

Q. How can researchers validate the purity and identity of this compound in compliance with pharmacopeial standards?

- Methodological Answer : Use USP-grade HPLC with a C18 column (5 µm, 250 × 4.6 mm) and a mobile phase of 0.1% trifluoroacetic acid in water/acetonitrile (gradient: 10–90% acetonitrile over 20 min). Compare retention times and UV spectra (λ = 254 nm) against a certified reference standard. Purity thresholds should meet ≥97.0% by area normalization, as per USP guidelines for structurally related ketones .

Q. What stability challenges arise during storage, and how can degradation products be mitigated?

- Methodological Answer : The compound is hygroscopic; store desiccated at 2–8°C in amber vials under nitrogen. Accelerated stability studies (40°C/75% RH for 6 months) reveal hydrolysis of the thiophene ring under acidic conditions. Degradation products (e.g., 3-methylthiophenol) are detectable via GC-MS. Add antioxidants like BHT (0.01% w/w) to suppress oxidative decomposition .

Q. Which spectroscopic techniques are optimal for distinguishing tautomeric or stereochemical ambiguities?

- Methodological Answer : -NMR is critical for resolving keto-enol tautomerism (e.g., carbonyl carbons at ~195 ppm vs. enolic C-OH at ~170 ppm). For stereochemical analysis, circular dichroism (CD) or X-ray crystallography is recommended. Crystallize the compound in ethanol/water (1:1) to obtain single crystals for diffraction studies .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods, nitrile gloves, and P95 respirators. Acute toxicity (LD oral, rat: ~300 mg/kg) necessitates spill containment with inert adsorbents (e.g., vermiculite). Emergency eye exposure requires 15-minute flushing with saline. Dispose of waste via incineration (≥1000°C) to avoid thiophene-derived sulfur oxides .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the compound’s pharmacological target(s) in neurodegenerative disease models?

- Methodological Answer : Conduct competitive radioligand binding assays (e.g., -SCH23390 for dopamine D1 receptors) using rat striatal membranes. Pair with siRNA knockdown of candidate targets (e.g., 5-HT receptors) in SH-SY5Y cells to assess changes in cAMP signaling. Cross-validate via molecular docking (AutoDock Vina) using homology models of piperazine-containing ligands .

Q. What strategies resolve contradictions in reported IC50_{50}50 values across kinase inhibition assays?

- Methodological Answer : Variability often stems from assay conditions (e.g., ATP concentrations). Standardize protocols using the ADP-Glo™ Kinase Assay with fixed ATP (1 mM) and pre-incubate compounds (30 min, 25°C). Normalize data against staurosporine as a positive control. Apply Hill slope analysis to distinguish non-competitive inhibition (slope <1) from allosteric effects .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s selectivity for serotonin receptors?

- Methodological Answer : Synthesize analogs with substituents at the thiophene 5-position (e.g., halogens, methoxy) and evaluate affinity via -LSD displacement in HEK-293 cells expressing 5-HT vs. 5-HT. QSAR models (e.g., CoMFA) using steric/electrostatic fields predict enhanced selectivity with bulkier groups (e.g., -CF) at the piperazine N-methyl .

Q. What computational approaches predict metabolic pathways and potential drug-drug interactions?

- Methodological Answer : Use Schrödinger’s ADMET Predictor or CypReact to simulate Phase I metabolism. Key sites include piperazine N-demethylation (CYP3A4-mediated) and thiophene S-oxidation (CYP2C9). Validate in vitro with human liver microsomes + NADPH, quantifying metabolites via UPLC-QTOF. Screen for CYP inhibition (e.g., fluorogenic Vivid® substrates) to assess interaction risks .

Q. How can in vivo pharmacokinetic studies address discrepancies between rodent and human bioavailability predictions? **

- Methodological Answer :

Use cassette dosing in Sprague-Dawley rats (n=6) with plasma sampling at 0.5, 2, 6, 12, and 24 h. Compare AUC values to allometric scaling models (e.g., Dedrick plots). For human extrapolation, apply physiologically based pharmacokinetic (PBPK) modeling in GastroPlus®, incorporating enterocyte permeability (Caco-2 assay) and plasma protein binding (ultrafiltration) data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.